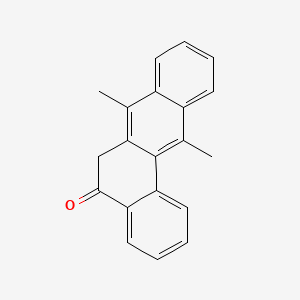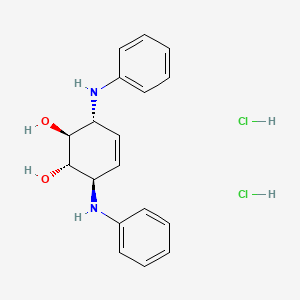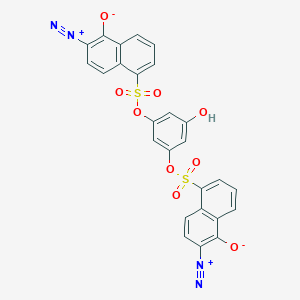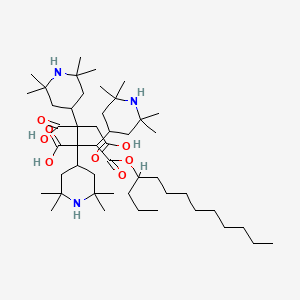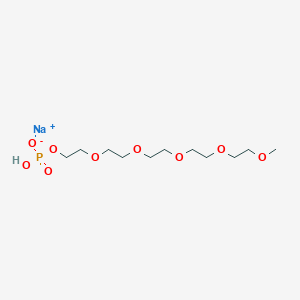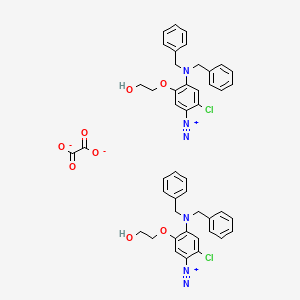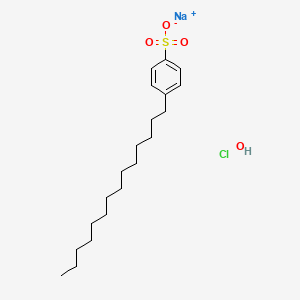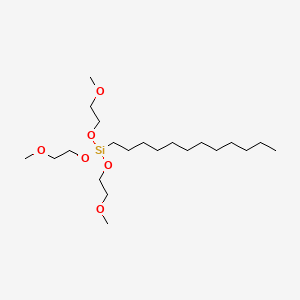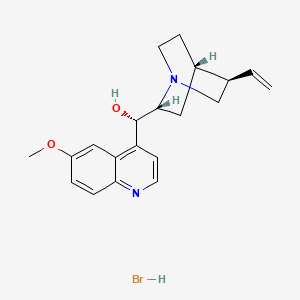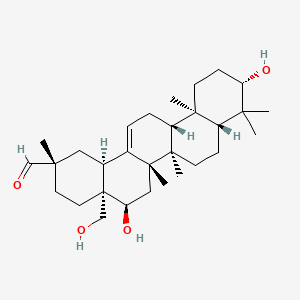
Cyclamiretin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclamiretin D is a triterpenoid saponin, a class of glycosides known for their diverse biological activities. It is derived from natural sources, particularly from plants like Myrsine pellucida and Ardisia japonica
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclamiretin D involves complex organic reactions. One common method includes the acid-catalyzed rearrangement of Cyclamiretin A . The reaction conditions typically involve the use of strong acids like hydrochloric acid or sulfuric acid under controlled temperatures to facilitate the rearrangement process.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of microbial fermentation and plant cell cultures, are being explored to produce this compound more efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclamiretin D undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives, while reduction can yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Cyclamiretin D has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of triterpenoid saponins under different chemical reactions.
Biology: Investigated for its potential role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Wirkmechanismus
Cyclamiretin D exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, leading to increased permeability and potential cytotoxic effects. The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Cyclamiretin D is unique among triterpenoid saponins due to its specific structural features. Similar compounds include:
Cyclamiretin A: The precursor to this compound, differing mainly in its structural arrangement.
Oleanolic Acid: Another triterpenoid saponin with similar biological activities but different structural properties.
Hederagenin: A triterpenoid saponin with comparable cytotoxic effects but distinct molecular targets.
Eigenschaften
CAS-Nummer |
5172-35-0 |
|---|---|
Molekularformel |
C30H48O4 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(2S,4aS,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carbaldehyde |
InChI |
InChI=1S/C30H48O4/c1-25(2)21-9-12-28(5)22(27(21,4)11-10-23(25)33)8-7-19-20-15-26(3,17-31)13-14-30(20,18-32)24(34)16-29(19,28)6/h7,17,20-24,32-34H,8-16,18H2,1-6H3/t20-,21-,22+,23-,24+,26-,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
QKTVVYNZVLXBAT-TVFWEJSYSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@]2([C@@H](C1)C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@H]2O)C)C)(C)C)O)C)CO)C=O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC(C5(C4CC(CC5)(C)C=O)CO)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
